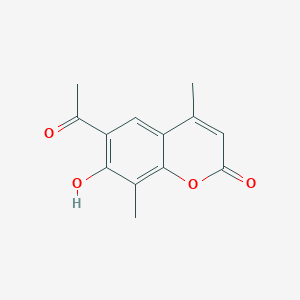

6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-acetyl-7-hydroxy-4,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-6-4-11(15)17-13-7(2)12(16)10(8(3)14)5-9(6)13/h4-5,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUBTVEXMINJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst . For example, 1-(2,4-dihydroxyphenyl) ethanone can react with ethyl acetoacetate in the presence of sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include using green solvents, catalysts, and other environmentally friendly procedures .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemistry

In the realm of chemistry, 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. It is particularly useful in studying reaction mechanisms due to its distinct functional groups. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to quinones | Potassium permanganate |

| Reduction | Modifies functional groups to alcohols | Sodium borohydride |

| Substitution | Replaces functional groups with nucleophiles | Various nucleophiles |

Biology

The biological activities of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one are extensive. Research indicates that this compound exhibits antimicrobial , antioxidant , and anticancer properties. Its mechanism of action often involves scavenging free radicals and inhibiting oxidative stress pathways, which are crucial in various disease processes.

Notable Biological Activities:

- Antimicrobial : Effective against a range of bacteria and fungi.

- Antioxidant : Protects cells from oxidative damage.

- Anticancer : Demonstrates potential in inhibiting cancer cell proliferation.

Medicine

Given its biological properties, 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is being explored for potential therapeutic applications. Studies have shown that derivatives of this compound can interact with various biological targets, including serotonin receptors (5-HT1A), indicating its promise in drug development for conditions like anxiety and depression.

Case Studies:

- A study designed new piperazine derivatives of this coumarin that exhibited significant activity against serotonin receptors with Ki values comparable to known drugs .

- Another investigation highlighted its potential as a lead compound for developing novel anticancer agents .

Industry

In industrial applications, this compound is utilized in the production of dyes and perfumes due to its chromophoric properties. Its chemical structure allows it to be incorporated into formulations that require specific color characteristics or fragrance profiles.

Mechanism of Action

The mechanism of action of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Table 1: HAS Inhibitory Activity of Selected Coumarins

Key Observations :

- The acetyl group at position 6 reduces HAS inhibitory activity compared to 4MU but enhances activity compared to bulkier substituents like diethylamino (Compound III) .

- Compound VIII (4-methyl instead of 4,8-dimethyl) shows higher potency than the target compound, suggesting steric hindrance from the 8-methyl group may reduce efficacy .

Structural Analogues and Their Properties

Table 2: Structural and Functional Comparison with Analogues

Key Insights :

- Chloro vs. Acetyl Substitution : Chlorine at position 6 (CAS 135065-47-3) enhances antimicrobial activity but reduces solubility due to increased hydrophobicity .

- Ethyl vs. Methyl Groups : The ethyl substitution at position 4 (CAS 951988-89-9) increases molecular weight (246.26 g/mol) and may improve metabolic stability .

- Dihydroxy Derivatives : 6,7-Dihydroxy-4-methylcoumarin (CAS 529-84-0) exhibits potent antiadipogenic effects, highlighting the role of multiple hydroxy groups in lipid metabolism regulation .

Anticancer Activity Comparison

The coumarin-indole conjugate (CAS N/A) with a 6-fluoro-indole substituent shows superior antimitotic activity (GI₅₀ = 0.95 μM in HOP-92 lung cancer cells) compared to the acetyl-substituted target compound . This suggests that electron-withdrawing groups (e.g., fluorine) enhance cytotoxicity, whereas acetyl groups may prioritize HAS inhibition over direct anticancer effects.

Biological Activity

6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the compound's biological activities based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a unique substitution pattern on the coumarin backbone, which contributes to its biological activity. The presence of the acetyl and hydroxyl groups enhances its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

2. Antioxidant Activity

The compound demonstrates strong antioxidant capabilities. Its mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The antioxidant activity is attributed to the presence of the hydroxyl group in its structure, which plays a vital role in neutralizing reactive oxygen species (ROS) .

3. Anticancer Properties

6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has shown promise in cancer research. It inhibits hyaluronan synthesis, which is often elevated in cancerous tissues. Inhibition of hyaluronan production can potentially reduce tumor growth and metastasis . Moreover, it has been linked to apoptosis induction in cancer cells through various signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : It scavenges free radicals and inhibits lipid peroxidation.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes or inhibits essential metabolic pathways.

- Anticancer Mechanism : It modulates signaling pathways involved in cell proliferation and apoptosis .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one against common pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various bacterial strains . -

Evaluation of Antioxidant Activity :

In vitro assays demonstrated that the compound exhibited an IC50 value of 50 µM in DPPH radical scavenging assays, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid . -

Inhibition of Hyaluronan Synthesis :

Research showed that at concentrations above 10 µM, the compound significantly inhibited hyaluronan accumulation in cell cultures, highlighting its potential therapeutic application in inflammatory diseases and cancer .

Data Table: Summary of Biological Activities

Q & A

Q. What established synthetic routes are available for 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is synthesized via a Pechmann condensation reaction using 2-methylbenzene-1,3-diol and methyl 3-oxobutanoate in the presence of ZrCl₄ as a catalyst. Critical steps include controlling reaction temperature (80–100°C) and purification via column chromatography. Yield optimization requires precise stoichiometric ratios (1:1.2 for diol to ester) and anhydrous conditions to minimize side reactions . Alternative routes involve iodination at position 6 using iodine, followed by Suzuki-Miyaura cross-coupling with arylboronic acids for functionalization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl at C6, methyl at C4/C8) and hydroxyl group presence.

- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is verified using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (m/z 246.3 for [M+H]⁺) and fragmentation patterns .

Q. What biological activities have been reported, and what experimental models validate these findings?

The compound exhibits hyaluronan synthase (HAS) inhibitory activity, with an IC₅₀ of 17.74 ± 10.55 μM, tested in vitro using 4-methylumbelliferone (4MU) as a reference. Assays involved enzyme kinetics in human cell lines (e.g., MT-4 cells) and fluorescence-based quantification of hyaluronan production .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

SAR analysis reveals that the 7-hydroxy group is critical for HAS inhibition, while the 6-acetyl moiety enhances potency compared to phenyl or methyl substituents. Introducing electron-withdrawing groups at C4 (e.g., trifluoromethyl) further modulates activity. Rational design should prioritize substitutions at C6 and C7 while maintaining the coumarin core .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (using the SHELX system) determines bond lengths, angles, and hydrogen-bonding networks. For example, 4,7,8-trimethyl analogs show planar chromenone cores with dihedral angles <5° between substituents. Twinned data require iterative refinement cycles and validation via R-factor convergence (<0.05) .

Q. How can computational methods predict physicochemical properties and binding modes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) into HAS active sites identifies key interactions, such as hydrogen bonds between the 7-hydroxy group and Arg83 .

Q. How should researchers address contradictions in reported bioactivity data?

Contradictions arise from assay variability (e.g., cell line differences, substrate concentrations). Mitigation strategies include:

- Standardized Protocols: Replicate experiments under identical conditions (e.g., pH, temperature).

- Triangulation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Meta-Analysis: Pool data from multiple studies to identify trends .

Q. What strategies optimize synthetic scalability without compromising yield?

- Catalyst Screening: Replace ZrCl₄ with recyclable Lewis acids (e.g., FeCl₃·6H₂O) to reduce costs.

- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic condensation steps.

- Green Solvents: Use ethanol-water mixtures instead of DCM to enhance sustainability .

Q. How do structural modifications influence pharmacokinetic properties?

Q. What comparative studies highlight functional advantages over analogous coumarins?

Compared to 6-bromo-4-hydroxycoumarin, the acetyl group at C6 reduces cytotoxicity (IC₅₀ > 50 μM in HEK293 cells) while maintaining HAS inhibition. In contrast, 7-methoxy analogs lose activity due to steric hindrance at the enzyme active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.